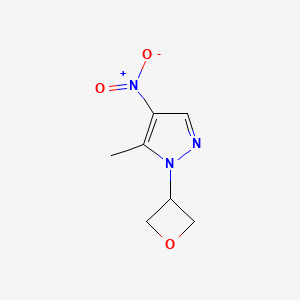

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole

説明

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a pyrazole-based heterocyclic compound featuring a nitro group at position 4, a methyl group at position 5, and an oxetane ring substituted at position 1. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, widely utilized in medicinal chemistry due to their bioisosteric properties and metabolic stability.

特性

分子式 |

C7H9N3O3 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC名 |

5-methyl-4-nitro-1-(oxetan-3-yl)pyrazole |

InChI |

InChI=1S/C7H9N3O3/c1-5-7(10(11)12)2-8-9(5)6-3-13-4-6/h2,6H,3-4H2,1H3 |

InChIキー |

VNOITRWEBQOKLQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=NN1C2COC2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-oxetanone with 4-nitro-3-methyl-1H-pyrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

化学反応の分析

Types of Reactions

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The oxetane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

Reduction: 5-Methyl-4-amino-1-(oxetan-3-yl)pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Cyclization: Complex heterocyclic compounds with potential biological activity.

科学的研究の応用

Medicinal Chemistry

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole has shown promise as a precursor for developing pharmaceutical agents. Notably, it has been investigated for its potential as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

Table 1: Potential Therapeutic Applications

| Disease | Mechanism of Action | Reference |

|---|---|---|

| Parkinson's Disease | LRRK2 inhibition | |

| Alzheimer's Disease | Neuroprotection via kinase inhibition | |

| Cancer | Induction of apoptosis in cancer cells |

Anticancer Properties

Research indicates that derivatives of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and disrupt microtubule assembly, critical for cell division .

Table 2: Cytotoxic Activity of Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MDA-MB-231 | 2.43 |

| Derivative B | HepG2 | 14.65 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, demonstrating effectiveness against several bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant infections.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole and its derivatives:

- Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth, revealing selective toxicity toward cancer cells over normal cells.

- Apoptosis Induction : In vitro studies demonstrated significant enhancement of apoptosis markers in breast cancer cells treated with specific derivatives, indicating their potential as therapeutic agents.

- Microtubule Destabilization : Certain derivatives were shown to disrupt microtubule assembly, further supporting their anticancer potential.

作用機序

The mechanism of action of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring can also participate in covalent bonding with target proteins, modulating their activity and function .

類似化合物との比較

Table 1: Comparison of Pyrazole Derivatives

Key Observations :

- The oxetane group in the target compound likely enhances solubility compared to bulkier aryl substituents (e.g., 4-nitrophenyl in analogs like 15a/b) due to its compact, polar structure.

- Synthesis of the target compound may require nitration at position 4 and oxetane introduction via nucleophilic substitution, differing from the ethoxymethyleneamino or triazolopyrimidine pathways in analogs .

Physicochemical and Functional Properties

Electronic Effects :

- The nitro group at position 4 exerts a strong electron-withdrawing effect, polarizing the pyrazole ring and increasing reactivity toward nucleophilic attack. This contrasts with electron-donating groups (e.g., methyl in the target compound at position 5), which may moderate electrophilicity.

Solubility and Stability :

- Oxetane-containing compounds often exhibit improved aqueous solubility compared to purely aromatic analogs (e.g., 15a/b), which are recrystallized from THF or dioxane. However, the nitro group may reduce solubility in polar solvents.

- Thermal stability of the target compound is expected to be moderate (melting point unconfirmed), whereas fused triazolopyrimidine derivatives (e.g., 16a/b) display high thermal stability (>340°C) due to extended conjugation .

Pharmacological Considerations (Hypothetical)

For instance, cannabinoid receptor studies (CB1/CB2) highlight the importance of substituent geometry in ligand-receptor binding . Although the target compound’s oxetane group is structurally distinct from classical cannabinoid ligands (e.g., WIN 55212-2), its compact size may allow unique interactions with hydrophobic binding pockets.

生物活性

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a novel compound belonging to the pyrazole family, characterized by its unique structural features, including a nitro group and an oxetane ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The oxetane ring may enhance the compound's reactivity, making it a potential candidate for further medicinal applications .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole | Staphylococcus aureus | 32 µg/mL |

| Similar Pyrazole Derivative | Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX Inhibition IC50 (µM) | Comparison with Indomethacin (IC50) |

|---|---|---|

| 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole | 0.05 | Comparable |

| Indomethacin | 0.04 | - |

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various pyrazole derivatives, including 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole, demonstrated its antimicrobial effectiveness against resistant bacterial strains. The synthesis involved a multi-step process that included nitration and cyclization reactions .

Case Study 2: Pharmacological Evaluation

In another investigation, the pharmacological profile of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole was assessed in vivo for its anti-inflammatory effects. The results indicated significant reduction in paw edema in animal models, suggesting its potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。